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Compound of Interest

Compound Name:
7'-Bromospiro[cyclopropane-1,3'-

indolin]-2'-one

CAS No.: 1360935-49-4

Cat. No.: B2483459

Get Quote

Executive Summary
The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones (spirocyclopropyl oxindoles) from 7-

bromo-isatin represents a critical pathway in modern drug discovery. The rigid spirocyclic core

forces a specific 3D vectorization of substituents, which is known to improve target binding

affinity and metabolic stability compared to flat aromatic systems. Crucially, the 7-bromo

substitution provides an essential halogen handle for late-stage diversification via palladium-

catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), enabling rapid library

generation during structure-activity relationship (SAR) campaigns.

This application note details two field-proven, stereoselective methodologies to construct the

highly strained cyclopropane unit onto the 7-bromo-isatin scaffold: a visible-light-induced

carbene transfer [2] and a direct Corey-Chaykovsky domino protocol [1, 3].

Scientific Rationale & Mechanistic Insights
Spirocyclopropyl oxindoles are privileged pharmacophores found in numerous bioactive

molecules, including the PLK4 inhibitor CFI-400945 and various antiviral agents [1, 3]. To
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access these scaffolds from 7-bromo-isatin, two divergent mechanistic routes are highly

effective:

Route A: Visible-Light-Induced Carbene Transfer. This method utilizes an in situ Wittig

olefination of 7-bromo-isatin to form a 3-alkenyl-7-bromo-oxindole. Subsequent reaction with

an alkyl diazoacetate (generated in situ from glycine ester hydrochloride) under blue LED

irradiation facilitates a metal-free, carbene-mediated [2+1] cycloaddition[2].

Route B: Corey-Chaykovsky Domino Protocol. A direct spirocyclopropanation using

trimethylsulfoxonium iodide (Me₃SOI) and sodium hydride (NaH). The reaction proceeds via

an initial nucleophilic attack to form a spiro-epoxide in situ, followed by ring-

opening/elimination and cyclopropanation to yield the desired spirocycle [1, 3].

Workflow & Mechanistic Diagram
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Caption: Divergent synthetic pathways for the spirocyclopropanation of 7-bromo-isatin

derivatives.

Experimental Protocols
Protocol A: Synthesis of 3-Alkenyl-7-bromo-oxindole
(Wittig Olefination)
Causality & Solvent Selection: Toluene is selected as the solvent for the Wittig step because

the byproduct, triphenylphosphine oxide, is poorly soluble in cold toluene. This allows for facile

removal via filtration, avoiding tedious chromatographic purification.

Suspend 7-bromo-isatin (1.0 equiv, 10 mmol) in anhydrous toluene (50 mL) under an inert

argon atmosphere.

Add ethyl (triphenylphosphoranylidene)acetate (1.1 equiv, 11 mmol) portion-wise at room

temperature.

Stir the reaction mixture for 4–6 hours.

Self-Validation: The completion of the Wittig olefination is visually indicated by a color

change from the deep orange/red of the starting isatin to a lighter yellow suspension.

Confirm by TLC (Hexanes/EtOAc 8:2).

Cool the mixture to 0 °C to precipitate triphenylphosphine oxide. Filter the suspension and

concentrate the filtrate in vacuo to afford the 3-alkenyl-7-bromo-oxindole.

Protocol B: Visible-Light-Induced Spirocyclopropanation
(One-Pot)
Causality & Safety: Generating the diazoester in situ from glycine ester hydrochloride and

NaNO₂ avoids the isolation of explosive and highly toxic diazo compounds [2]. Blue LED

irradiation (440–460 nm) provides the precise energy required to excite the diazo compound,

extruding N₂ to form a singlet carbene that stereoselectively adds to the electron-deficient

alkene.
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Dissolve 3-alkenyl-7-bromo-oxindole (1.0 equiv, 5 mmol) and glycine ethyl ester

hydrochloride (1.5 equiv, 7.5 mmol) in a biphasic mixture of toluene (20 mL) and water (5

mL).

Add sodium nitrite (NaNO₂, 1.8 equiv, 9.0 mmol) slowly to the vigorously stirring mixture at

room temperature.

Irradiate the reaction vessel with a 24W Blue LED (440–460 nm) for 12 hours.

Self-Validation: The diazotization and subsequent photolysis are visually accompanied by

continuous nitrogen gas evolution (bubbling). Reaction completion is indicated by the

consumption of the yellow 3-alkenyl intermediate on TLC.

Extract the aqueous layer with EtOAc, dry over anhydrous Na₂SO₄, and purify via flash

chromatography to isolate the spirocyclopropyl-7-bromo-oxindole.

Protocol C: Direct Corey-Chaykovsky
Spirocyclopropanation
Causality & Mechanism: The Corey-Chaykovsky reaction typically yields epoxides from

ketones. However, utilizing an excess of the sulfoxonium ylide with isatins drives a domino

sequence [1, 3]. The first equivalent forms the spiro-epoxide, while subsequent equivalents

facilitate ring-opening and ring-closure to afford the spirocyclopropyl oxindole. DMSO is used

as a highly polar aprotic solvent to stabilize the ylide intermediate.

Wash sodium hydride (NaH, 60% dispersion in mineral oil, 3.5 equiv) with hexanes to

remove the oil, then suspend in anhydrous DMSO (15 mL) under argon.

Add trimethylsulfoxonium iodide (Me₃SOI, 3.5 equiv) portion-wise at room temperature.

Self-Validation: The formation of the ylide is confirmed by the evolution of H₂ gas. Stir until

bubbling ceases (approx. 30–45 minutes), resulting in a clear solution.

Add a solution of 7-bromo-isatin (1.0 equiv, 5 mmol) in DMSO (5 mL) dropwise. The mixture

will transition to a dark, complex solution.
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Heat the reaction to 50 °C for 8 hours. Quench with saturated aqueous NH₄Cl, extract with

EtOAc, and purify via column chromatography.

Quantitative Data & Method Comparison
Parameter

Route A: Visible-Light
Carbene Transfer

Route B: Corey-
Chaykovsky Domino

Precursor
3-Alkenyl-7-bromo-oxindole

(via Wittig)
7-Bromo-isatin (Direct)

Reagents Glycine ester HCl, NaNO₂ Me₃SOI (excess), NaH

Catalyst / Initiator Blue LED (440-460 nm) None (Base mediated)

Solvent Toluene / H₂O (Biphasic) DMSO

Typical Yield 65% - 85% 50% - 70%

Diastereoselectivity Moderate to High (dr up to 9:1) Moderate (dr ~ 1:1 to 3:1)

Key Advantage
Metal-free, avoids handling

toxic diazo compounds

Direct synthesis from isatin,

operational simplicity
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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